Acalabrutinib maleate is derived from acalabrutinib, which was developed by Acerta Pharma B.V. and is marketed under the trade name CALQUENCE. It falls under the pharmacological class of kinase inhibitors, specifically targeting Bruton tyrosine kinase. This compound has received regulatory approval for the treatment of adult patients with mantle cell lymphoma who have undergone at least one prior therapy .
The synthesis of acalabrutinib maleate involves several key steps that optimize the compound's solubility and stability. The process typically begins with the synthesis of acalabrutinib, which can be achieved through various synthetic routes, including asymmetric synthesis techniques that yield high purity and enantiomeric excess.
Acalabrutinib maleate has a complex molecular structure characterized by its active moiety, acalabrutinib, which includes a 3-aminopyridine core linked to various functional groups that confer its biological activity. The molecular formula of acalabrutinib is , while that of the maleate salt includes additional components from maleic acid.
The chemical behavior of acalabrutinib maleate can be analyzed through various reactions:
Acalabrutinib functions by selectively inhibiting Bruton tyrosine kinase through covalent bonding to a specific cysteine residue (Cys481) in the enzyme's active site. This inhibition disrupts downstream signaling pathways essential for B-cell receptor signaling, leading to reduced proliferation and survival of malignant B cells.
Acalabrutinib maleate is primarily used in clinical settings for:
Its development reflects a growing trend towards precision medicine in oncology, emphasizing targeted therapies that minimize off-target effects while maximizing therapeutic efficacy .
Acalabrutinib maleate monohydrate represents a structurally optimized Bruton tyrosine kinase inhibitor developed to overcome limitations observed with first-generation compounds. This active pharmaceutical ingredient exists as the maleate salt form of acalabrutinib (chemically designated as 4-[8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide), incorporating one molar equivalent of maleic acid and one molecule of water in its crystalline lattice. The compound was rationally engineered to deliver potent and selective inhibition of Bruton tyrosine kinase while addressing pharmaceutical challenges associated with the free base formulation. Acalabrutinib maleate monohydrate exhibits enhanced physicochemical properties compared to the parent molecule, particularly regarding solubility profiles across physiological pH ranges, thereby enabling the development of versatile dosage forms capable of overcoming food and drug interaction limitations. This molecular optimization reflects a sophisticated approach to kinase inhibitor development that integrates medicinal chemistry, crystallography, and biopharmaceutical principles to achieve targeted therapeutic outcomes in hematological malignancies [1] [6] [7].
Bruton tyrosine kinase, a non-receptor cytoplasmic tyrosine kinase belonging to the Tec kinase family, functions as a critical signaling node in the B-cell receptor pathway. This enzyme is expressed predominantly in hematopoietic cell lineages (excluding T-lymphocytes and plasma cells) and plays an indispensable role in B-lymphocyte development, activation, proliferation, and survival. Upon B-cell receptor engagement, Bruton tyrosine kinase becomes activated through phosphorylation and subsequently propagates downstream signals through phospholipase gamma 2, phosphoinositide 3-kinase/protein kinase B, and nuclear factor kappa-light-chain-enhancer of activated B-cells pathways. This signaling cascade ultimately regulates essential cellular processes including antigen-dependent B-cell activation, immunoglobulin production, cytokine release, and cellular migration [2] [5] [9].
In B-cell malignancies such as chronic lymphocytic leukemia, small lymphocytic lymphoma, and mantle cell lymphoma, dysregulated Bruton tyrosine kinase signaling provides constitutive survival and proliferation signals independent of antigen binding. Malignant B-lymphocytes demonstrate increased Bruton tyrosine kinase expression and dependency compared to normal B-lymphocytes, creating a therapeutic window for targeted inhibition. Bruton tyrosine kinase activation within the tumor microenvironment further facilitates malignant cell homing to protective niches and promotes cellular adhesion-mediated drug resistance. Genetic ablation studies confirm that malignant B-lymphocytes require sustained Bruton tyrosine kinase signaling for survival, as evidenced by the observation that Bruton tyrosine kinase knockdown induces apoptosis in primary chronic lymphocytic leukemia cells and lymphoma cell lines. Preclinical models demonstrate that Bruton tyrosine kinase inhibition disrupts B-cell receptor signaling, leading to reduced tumor cell proliferation, impaired migration and adhesion, and induction of apoptosis [9] [10].
The therapeutic significance of Bruton tyrosine kinase in hematological malignancies is further validated by the observation that acquired resistance to first-generation inhibitors frequently develops through cysteine 481 mutations in Bruton tyrosine kinase or activating mutations in phospholipase gamma 2. These resistance mechanisms underscore the centrality of the Bruton tyrosine kinase pathway in maintaining malignant B-cell survival and highlight the importance of sustained target inhibition for durable clinical responses. Bruton tyrosine kinase thus represents a master regulator of oncogenic signaling in B-cell malignancies and serves as a validated molecular target for therapeutic intervention [2] [3] [10].
The development of Bruton tyrosine kinase inhibitors represents a paradigm shift in treating B-cell malignancies, moving from non-selective chemotherapeutic approaches toward targeted molecular interventions. Ibrutinib, the first-in-class Bruton tyrosine kinase inhibitor, demonstrated unprecedented efficacy across multiple B-cell malignancies and received initial regulatory approval in 2013. This covalent inhibitor forms an irreversible bond with the cysteine 481 residue within the adenosine triphosphate binding domain of Bruton tyrosine kinase, effectively blocking enzymatic activity. Despite its transformative clinical impact, ibrutinib exhibits significant off-target activity against other kinases including interleukin-2-inducible T-cell kinase, epidermal growth factor receptor, tyrosine-protein kinase expressed in hepatocellular carcinoma, and Src family kinases due to its relatively broad kinase inhibition profile. This limited selectivity profile correlates with treatment-limiting adverse effects including atrial fibrillation, bleeding diatheses, and gastrointestinal toxicities, which frequently necessitate dose reduction or treatment discontinuation [2] [3] [5].
Table 1: Selectivity Profiles of Covalent Bruton Tyrosine Kinase Inhibitors
| Target Kinase | Ibrutinib IC₅₀ (nM) | Acalabrutinib IC₅₀ (nM) | Biological Consequence of Off-Target Inhibition |
|---|---|---|---|
| Bruton Tyrosine Kinase | 0.5 | 3 | Primary therapeutic target |
| Interleukin-2-Inducible T-Cell Kinase | 10.6 | >1000 | Impaired antibody-dependent cellular cytotoxicity |
| Epidermal Growth Factor Receptor | 5.6 | >1000 | Rash, diarrhea |
| Tyrosine-Protein Kinase Expressed in Hepatocellular Carcinoma | 1.1 | >1000 | Platelet dysfunction, bleeding risk |
| Janus Kinase 3 | 17.7 | >1000 | Immunosuppression |
| Src Family Kinases | 0.5-1.1 | >1000 | Platelet signaling disruption |
Acalabrutinib emerged as a second-generation inhibitor specifically engineered to enhance Bruton tyrosine kinase selectivity while minimizing off-target interactions. Through structure-guided drug design, medicinal chemists optimized the molecular scaffold to reduce affinity for non-target kinases while preserving covalent binding to Bruton tyrosine kinase at cysteine 481. Biochemical profiling against 395 human kinases demonstrated that acalabrutinib exhibits substantially improved selectivity compared to ibrutinib, with minimal binding to interleukin-2-inducible T-cell kinase, epidermal growth factor receptor, tyrosine-protein kinase expressed in hepatocellular carcinoma, and Src family kinases at therapeutic concentrations. This enhanced selectivity profile was predicted to translate into reduced adverse effects while maintaining potent on-target activity against Bruton tyrosine kinase [1] [10].
The molecular design of acalabrutinib incorporated strategic modifications to the ibrutinib scaffold, including introduction of a pyrrolopyrimidine moiety that forms a key hydrogen bond interaction with Bruton tyrosine kinase residue methionine 477. This modification enhances binding specificity for Bruton tyrosine kinase over structurally similar kinases. Additionally, acalabrutinib incorporates a butynamide group optimized for efficient covalent bond formation with cysteine 481, conferring irreversible inhibition. Pharmacologically, acalabrutinib demonstrates rapid absorption and short plasma half-life (approximately 0.9 hours) but forms an active metabolite, 4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide (designated ACP-5862), which exhibits comparable Bruton tyrosine kinase binding selectivity and approximately 50% of the parent compound's potency. This metabolite displays a longer half-life (approximately 6.9 hours) and contributes significantly to sustained pathway inhibition between dosing intervals [1] [3] [10].
Table 2: Evolution of Bruton Tyrosine Kinase Inhibitor Development
| Parameter | First-Generation (Ibrutinib) | Second-Generation (Acalabrutinib) |
|---|---|---|
| Discovery Timeline | 2013 | 2017 |
| Chemical Structure | Pyrazolopyrimidine-based | Pyrrolopyrimidine-based |
| Target Engagement | Irreversible Cys481 binding | Irreversible Cys481 binding |
| Bruton Tyrosine Kinase IC₅₀ | 0.5 nM | 3 nM |
| Major Active Metabolite | None | ACP-5862 (50% potency) |
| Kinase Selectivity Profile | Inhibits 10+ off-target kinases | Highly selective for Bruton tyrosine kinase |
| Preclinical Efficacy | Inhibits tumor proliferation | Equivalent tumor growth inhibition |
| Key Design Rationale | Proof-of-concept targeting | Minimization of off-target effects |
Preclinical studies demonstrated that acalabrutinib achieves equivalent Bruton tyrosine kinase pathway inhibition and anti-tumor efficacy compared to ibrutinib despite reduced molar potency. In the TCL1 adoptive transfer mouse model of chronic lymphocytic leukemia, acalabrutinib treatment significantly reduced phosphorylation of Bruton tyrosine kinase, phospholipase gamma 2, and ribosomal protein S6 in splenic B-lymphocytes. Most notably, acalabrutinib-treated mice demonstrated significantly prolonged survival compared to vehicle controls, with efficacy comparable to ibrutinib at equipotent doses. Similarly, in human chronic lymphocytic leukemia xenograft models, acalabrutinib treatment markedly reduced tumor burden in spleens and inhibited proliferation of malignant B-lymphocytes. These findings validated the therapeutic hypothesis that enhanced kinase selectivity could maintain anti-tumor efficacy while potentially improving tolerability [10].
The development of acalabrutinib maleate monohydrate as the preferred pharmaceutical form addresses critical biopharmaceutical challenges associated with the free base compound. The free base of acalabrutinib exhibits pH-dependent solubility, with significantly reduced dissolution at higher pH values. This property creates substantial clinical limitations, particularly concerning co-administration with acid-reducing agents such as proton pump inhibitors, which are commonly required by cancer patients for gastroesophageal reflux or peptic ulcer disease. When administered as the free base capsule formulation with proton pump inhibitors, acalabrutinib exposure decreased by up to 43% due to reduced solubility in elevated gastric pH environments. This pharmacokinetic interaction necessitated complex dosing restrictions that complicated clinical management [1] [6] [7].
Salt formation with maleic acid (1:1 stoichiometry) and subsequent crystallization as a monohydrate substantially improved the physicochemical properties of acalabrutinib. Maleate salt formation significantly enhanced aqueous solubility across the physiologically relevant pH range (pH 1-6.8), particularly at higher pH values where the free base demonstrates limited dissolution. The maleate salt form maintains greater than 80% dissolution at pH 4.5 compared to less than 40% for the free base under identical conditions. This improved pH-independent dissolution profile directly addresses the limitations observed with proton pump inhibitor co-administration. Pharmacokinetic studies confirmed that the maleate salt formulation maintains therapeutic exposure even when administered with proton pump inhibitors, with area under the curve values differing by less than 16% compared to administration without acid-reducing agents [6] [7].
The selection of maleic acid as the counterion resulted from comprehensive salt screening studies evaluating multiple carboxylic acids including fumaric, succinic, citric, and hydrochloric acids. The maleate salt demonstrated optimal properties including favorable crystallinity, chemical stability, non-hygroscopicity, and compatibility with standard pharmaceutical excipients. Specifically, acalabrutinib maleate monohydrate exhibits a high melting point (approximately 158-162°C), low hygroscopicity (less than 0.5% weight change at 25°C/75% relative humidity), and excellent solid-state stability under accelerated storage conditions (40°C/75% relative humidity). These properties ensure consistent drug product quality during manufacturing, storage, and patient use [6].
The crystalline monohydrate form provides additional stability advantages compared to anhydrous forms. Water molecules incorporated into the crystal lattice form stable hydrogen-bonding networks that reduce molecular mobility and protect against thermal and oxidative degradation. Accelerated stability studies demonstrated that acalabrutinib maleate monohydrate maintains chemical purity exceeding 99% after six months storage at 40°C/75% relative humidity, with minimal formation of degradation products. The hydrate structure also exhibits low dehydration kinetics, retaining its crystalline water under typical storage conditions. These characteristics make the monohydrate form particularly suitable for solid dosage form development with extended shelf-life requirements [6].
Table 3: Physicochemical Properties of Acalabrutinib Forms
| Property | Acalabrutinib Free Base | Acalabrutinib Maleate Monohydrate |
|---|---|---|
| Crystalline Form | Anhydrous | Monohydrate |
| Water Solubility (pH 1.0) | 0.6 mg/mL | >15 mg/mL |
| Water Solubility (pH 4.5) | <0.01 mg/mL | 0.4 mg/mL |
| Dissolution at pH 4.5 | <40% in 60 minutes | >80% in 30 minutes |
| Hygroscopicity | Moderate | Low |
| Melting Point | 133-137°C | 158-162°C |
| Photostability | Sensitive | Stable |
| Proton Pump Inhibitor Interaction | Significant exposure reduction | Minimal exposure change |
The pharmaceutical advantages of acalabrutinib maleate monohydrate extend beyond solubility enhancement. The salt form enables development of immediate-release film-coated tablets with approximately 50% reduced volume compared to capsule formulations of the free base, significantly improving swallowability for patients with dysphagia. Furthermore, the tablet formulation can be dispersed in water to form a suspension suitable for administration via nasogastric tubes, expanding clinical utility for critically ill patients. Bioequivalence studies established that the maleate salt tablet provides comparable systemic exposure to the free base capsule formulation, with geometric mean ratios for maximum plasma concentration and area under the plasma concentration-time curve falling entirely within the 80-125% equivalence range. These pharmaceutical advancements exemplify how strategic salt and hydrate selection can address multiple clinical limitations simultaneously [6] [7].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0